2,3-Dichloroquinoxaline
Overview
Description
2,3-Dichloroquinoxaline is a dichlorinated quinoxaline derivative with antimicrobial activity . It is used in the preparation of quinoxaline derivatives of cancer chemopreventive activity . It is a gray solid and insoluble in water .
Synthesis Analysis
A convenient and high-yielding synthesis of 2,3-dichloroquinoxalines from the corresponding 2,3-dihydroxyquinoxalines has been developed . Treatment of a slurry of the 2,3-dihydroxyquinoxaline with N, N -dimethylformamide in the presence of excess thionylchloride in 1,2-dichloroethane results in the rapid and high-yielding formation of the this compound derivatives .
Molecular Structure Analysis
The molecular formula of this compound is C8H4Cl2N2 . The molecular weight is 199.03 g/mol .
Chemical Reactions Analysis
This compound reacts with 6-aminothiouracil in ethanol/TEA to form 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one . It also reacts with cholest-5-en-3-one semicarbazone/thiosemicarbazone to form steriodal cholest-5-en-3-oxazolo and thiazoloquinoxaline .
Physical And Chemical Properties Analysis
This compound is a gray solid and is insoluble in water . It has a molecular weight of 199.03 g/mol .
Scientific Research Applications
Synthesis Techniques
- Synthesis via Vilsmeier Reagent Chlorination : A method to synthesize 2,3-dichloroquinoxalines from 2,3-dihydroxyquinoxalines using N,N-dimethylformamide and thionylchloride, offering a high-yield process with simplified workup (Romer, 2009).
Antimicrobial Applications
- Synthesis for Antimicrobial Activity : Synthesizing new 2,3-disubstituted quinoxalines through the functionalization of 2,3-dichloroquinoxaline, exhibiting significant antibacterial and antifungal activities (El-Atawy et al., 2019).
Chemical Reactions and Derivatives
- Palladium-Catalyzed Suzuki-Miyaura Coupling : Creation of symmetrical and unsymmetrical 2,3-disubstituted quinoxalines using this compound, exploring their photophysical and electrochemical properties (Mao, Sakurai, & Hirao, 2004).
- Formation of Hexahydropyridoquinoxalines : Reaction of 2,3-dichloroquinoxalines with 2-(hydroxymethyl)piperidine, producing hexahydropyridoquinoxaline derivatives, confirmed by NMR and X-ray crystallography (Wright, Morton, & Tomcufcik, 1979).
Biomedical Applications
- Anticancer Agent Synthesis : Utilizing this compound in synthesizing pyrroloquinoxalines with promising anti-proliferative properties against cancer cell lines, supported by in vitro studies and docking studies (Prasad et al., 2012).
Physicochemical Studies
- Phosphorescence Spectra Observation : Investigating the phosphorescence spectra of this compound, examining radiative and radiationless transitions, providing insights into heavy atom enhancement effects (Yamauchi & Azumi, 1978).
Mechanism of Action
Target of Action
Quinoxaline derivatives, a class to which 2,3-dichloroquinoxaline belongs, are known to have several pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, and schizophrenia .
Mode of Action
These acid-base reactions are exothermic .
Biochemical Pathways
Quinoxaline derivatives have been reported to have diverse therapeutic uses, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that this compound is insoluble in water , which could impact its bioavailability.
Result of Action
It is known that this compound reacts with 6-aminothiouracil in ethanol/tea to form 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3h)-one . It also reacts with cholest-5-en-3-one semicarbazone/thiosemicarbazone to form steroidal cholest-5-en-3-oxazolo and thiazoloquinoxaline .
Action Environment
It is known that this compound is probably combustible , suggesting that it may be sensitive to heat and other ignition sources.
Safety and Hazards
2,3-Dichloroquinoxaline is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with the molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .
Future Directions
Quinoxalines, including 2,3-Dichloroquinoxaline, are important biological agents, and a significant amount of research activity has been directed towards this class . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
Biochemical Analysis
Biochemical Properties
2,3-Dichloroquinoxaline has been used in the synthesis of mono and 2,3-disubstituted quinoxalines . It reacts with various sulfur and/or nitrogen nucleophiles, leading to the formation of diverse quinoxaline derivatives
Molecular Mechanism
It is known to undergo reactions with various nucleophiles to form diverse quinoxaline derivatives
properties
IUPAC Name |
2,3-dichloroquinoxaline | |
---|---|---|
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSSDDOTEZKOOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Record name | 2,3-DICHLOROQUINOXALINE | |
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DSSTOX Substance ID |
DTXSID1025013 | |
Record name | 2,3-Dichloroquinoxaline | |
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Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
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Physical Description |
2,3-dichloroquinoxaline is a gray solid. Insoluble in water. (NTP, 1992) | |
Record name | 2,3-DICHLOROQUINOXALINE | |
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Flash Point |
greater than 167 °F (NTP, 1992) | |
Record name | 2,3-DICHLOROQUINOXALINE | |
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Solubility |
Insoluble (<1 mg/ml) (NTP, 1992) | |
Record name | 2,3-DICHLOROQUINOXALINE | |
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CAS RN |
2213-63-0 | |
Record name | 2,3-DICHLOROQUINOXALINE | |
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Record name | 2,3-Dichloroquinoxaline | |
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Record name | 2,3-Dichloroquinoxaline | |
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Record name | 2,3-DICHLOROQUINOXALINE | |
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Record name | Quinoxaline, 2,3-dichloro- | |
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Record name | 2,3-Dichloroquinoxaline | |
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Record name | 2,3-dichloroquinoxaline | |
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Record name | 2,3-Dichloroquinoxaline | |
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Melting Point |
304 to 307 °F (NTP, 1992) | |
Record name | 2,3-DICHLOROQUINOXALINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to 2,3-Dichloroquinoxaline?
A1: this compound can be synthesized by treating the corresponding 2,3-dihydroxyquinoxaline with phosphorus oxychloride (POCl3) [, , ] or thionyl chloride (SOCl2) in N,N-dimethylformamide (DMF) [].
Q2: How does the reactivity of the chlorine atoms in this compound enable its use in heterocycle synthesis?
A2: The chlorine atoms in this compound are susceptible to nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, including amines, thiols, and alcohols [, , , , ]. This reactivity facilitates the construction of diverse heterocyclic frameworks.
Q3: Can you provide examples of specific heterocycles synthesized using this compound as a starting material?
A3: this compound serves as a precursor for synthesizing various heterocycles, including:
- 1,4-Oxathiino[2,3-b]quinoxalines: Reacting this compound with sodium sulfide followed by 1-aryl-2-bromoalkan-1-ones yields these compounds [].
- Triazoloquinoxalines, imidazoquinoxalines, tetrazoloquinoxalines, and piperazinoquinoxalines: These can be synthesized by utilizing this compound as an intermediate, often in conjunction with hydrazine derivatives [].
- Pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxalines: Cyclization reactions of 2,3-Dichloroquinoxalines with 2-aminopyridines provide access to these compounds [].
- Diazadioxaacenes: Copper-catalyzed reactions of this compound with TIPS-acetylene-substituted benzene-1,2-diols or naphthalene-2,3-diols afford these compounds [].
- 12H-Quinoxalino[2,3-b][1,4]benzothiazines and benzoxazines: Cyclocondensation reactions of this compound with 2-aminothiophenols or 2-aminophenols produce these compounds [].
Q4: What are some promising applications of this compound derivatives?
A4: this compound derivatives have shown potential in several areas:
- Fluorescence Imaging: Tetracyclic heterocycles derived from this compound exhibit strong fluorescence with high quantum yields, making them suitable for potential applications in fluorescence imaging [].
- Anticancer Agents: Some 2,3-disubstituted quinoxalines and fused quinoxaline derivatives have demonstrated anticancer activity in vitro [, ].
- Antimicrobial Agents: Various quinoxaline derivatives synthesized from this compound have exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria [, , ].
- Anticonvulsant Agents: Quinoxaline derivatives with pyridine moieties linked via phenylamino or phenoxy residues have shown potential as anticonvulsant agents [].
Q5: What is known about the optical properties of this compound derivatives?
A5: Depending on their structure and substituents, this compound derivatives exhibit tunable optical properties, including absorption and emission in the blue and green spectral regions [, ]. Some derivatives, particularly those with extended conjugation, show strong fluorescence [, ].
Q6: Are there any studies on the electrochemical properties of this compound derivatives?
A6: Yes, research on symmetrical and unsymmetrical 2,3-disubstituted quinoxalines, synthesized via Suzuki-Miyaura coupling of this compound with boronic acids, has investigated their electrochemical properties []. These studies provide insights into their potential applications in materials science.
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C8H4Cl2N2, and its molecular weight is 199.04 g/mol.
Q8: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?
A8: Characterization of this compound and its derivatives commonly involves techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides information about the structure and connectivity of atoms within the molecule [, ].
- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies [, ].
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation [].
- X-ray Crystallography: Provides a three-dimensional representation of the molecule's structure in the solid state, offering insights into bond lengths, bond angles, and crystal packing [, ].
- UV-Vis Spectroscopy: Characterizes the absorption and transmission of light by the compound, providing information about electronic transitions and conjugation [, ].
- Fluorescence Spectroscopy: Measures the emission of light by the compound after excitation, revealing information about its fluorescent properties [, ].
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